molecular formula C19H19BrN4O4S B11115114 N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2,5-dimethylphenyl)methanesulfonamide

N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2,5-dimethylphenyl)methanesulfonamide

Cat. No.: B11115114
M. Wt: 479.3 g/mol
InChI Key: SDFHAYODKMPYOK-UHFFFAOYSA-N
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Description

N-({N’-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2,5-dimethylphenyl)methanesulfonamide: is a complex organic compound that features a unique structure combining an indole moiety, a hydrazinecarbonyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2,5-dimethylphenyl)methanesulfonamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole compound is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Hydrazinecarbonyl Group Introduction: The brominated indole is reacted with hydrazinecarboxamide to form the hydrazinecarbonyl group.

    Methanesulfonamide Group Addition: Finally, the compound is reacted with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the carbonyl groups, such as alcohols or amines.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it may interact with specific enzymes or receptors, making it a potential lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-({N’-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2,5-dimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The indole moiety may interact with enzymes or receptors, while the hydrazinecarbonyl and methanesulfonamide groups can form hydrogen bonds or electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(3Z)-5-Chloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2,5-dimethylphenyl)methanesulfonamide
  • N-({N’-[(3Z)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2,5-dimethylphenyl)methanesulfonamide

Uniqueness

The uniqueness of N-({N’-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2,5-dimethylphenyl)methanesulfonamide lies in the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C19H19BrN4O4S

Molecular Weight

479.3 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2,5-dimethyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C19H19BrN4O4S/c1-11-4-5-12(2)16(8-11)24(29(3,27)28)10-17(25)22-23-18-14-9-13(20)6-7-15(14)21-19(18)26/h4-9,21,26H,10H2,1-3H3

InChI Key

SDFHAYODKMPYOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)S(=O)(=O)C

Origin of Product

United States

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